1-(2,4-dichlorophenylsulfonyl)piperidine

Solubility Physicochemical property Drug-likeness

1-(2,4-Dichlorophenylsulfonyl)piperidine (CAS 443904-59-4) is an N‑sulfonylpiperidine derivative with molecular formula C₁₁H₁₃Cl₂NO₂S and a molecular weight of 294.20 g·mol⁻¹. The molecule consists of a piperidine ring N‑substituted by a 2,4‑dichlorobenzenesulfonyl group.

Molecular Formula C11H13Cl2NO2S
Molecular Weight 294.2 g/mol
CAS No. 443904-59-4
Cat. No. B077773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenylsulfonyl)piperidine
CAS443904-59-4
Molecular FormulaC11H13Cl2NO2S
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
InChIKeyRLTFPOFZJVKHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenylsulfonyl)piperidine – CAS 443904-59-4: Baseline Identity and Structural Class


1-(2,4-Dichlorophenylsulfonyl)piperidine (CAS 443904-59-4) is an N‑sulfonylpiperidine derivative with molecular formula C₁₁H₁₃Cl₂NO₂S and a molecular weight of 294.20 g·mol⁻¹ . The molecule consists of a piperidine ring N‑substituted by a 2,4‑dichlorobenzenesulfonyl group. The 2,4‑dichloro substitution pattern on the phenyl ring is a key structural determinant that influences both physicochemical properties and potential biological interactions relative to isomeric or differently substituted analogs . The compound is categorized within the broader N‑arylsulfonylpiperidine chemotype, a scaffold that has been investigated for antimicrobial, anticancer, and enzyme‑inhibitory activities [1].

Chemotype N‑arylsulfonylpiperidine scaffold with reported antibacterial and anticancer screening activity
Substitution 2,4‑dichloro pattern distinct from 3,5‑dichloro, 4‑nitro, and unsubstituted phenyl analogs
Profile Neutral, low‑solubility compound for formulation‑aware assay design

Why Generic Substitution Fails for 1-(2,4-Dichlorophenylsulfonyl)piperidine


Within the N‑arylsulfonylpiperidine class, even seemingly minor modifications to the aryl substitution pattern, sulfonyl linker, or piperidine ring can produce profound differences in aqueous solubility, target engagement, and biological selectivity. For instance, the 2,4‑dichloro substitution imparts distinct electronic and steric properties compared to the 3,5‑dichloro, 4‑nitro, or unsubstituted phenyl analogs, which directly affects lipophilicity, binding modes, and pharmacokinetic behavior [1]. Published structure–activity relationship (SAR) campaigns on sulfonylpiperidine‑based thymidylate kinase inhibitors have demonstrated that logD optimization and aryl substituent choice are critical drivers of both antibacterial minimum inhibitory concentration (MIC) potency and selectivity over human kinase homologues [2]. Consequently, interchanging 1-(2,4-dichlorophenylsulfonyl)piperidine with a close analog without experimental validation carries a high risk of altering or abolishing the desired activity profile.

Aryl substitution pattern
2,4‑dichloro arrangement may shift lipophilicity, binding modes, and selectivity relative to 3,5‑dichloro or 4‑nitro analogs.
Sulfonyl linker chemistry
Sulfone (–SO₂–) differs from sulfoxide (–SO–) or benzylsulfonyl (–CH₂SO₂–) in redox stability and metabolic profile; direct replacement may alter pharmacokinetics.
Ionization state
Predicted neutral pKa distinguishes it from basic piperidine derivatives; substitution may change permeability and off‑target interaction risk.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorophenylsulfonyl)piperidine vs. Closest Analogs


Aqueous Solubility Comparison: 2,4-Dichloro vs. 4-Nitro and 3,5-Dichloro Phenylsulfonylpiperidine Analogs

1-(2,4-Dichlorophenylsulfonyl)piperidine has a computed aqueous solubility of 0.056 g·L⁻¹ (approx. 190 µM) at 25 °C, classifying it as 'almost insoluble' . In contrast, the 4‑nitro analog 1‑((4‑nitrophenyl)sulfonyl)piperidine (VP‑4604, CAS 64268‑93‑5) is reported to be soluble in DMSO at ≥ 6 mg·mL⁻¹ (approx. 22.2 mM) [1], and the 3,5‑dichloro analog with an additional 4‑carboxamide substituent (BI 01383298) shows markedly different solubility and pharmacokinetic properties . The low aqueous solubility of the 2,4‑dichloro derivative directly impacts formulation requirements and assay compatibility.

Aqueous solubility
Reported
~190 µM (aq) vs. ≥22.2 mM (DMSO) for 4‑nitro analog
Solubility class may affect formulation requirements and assay compatibility.
Computed value; experimental confirmation recommended.
Solubility Physicochemical property Drug-likeness

Predicted pKa: Protonation State Differences vs. Piperidine‑4‑carboxamide and Benzylsulfonyl Analogs

The predicted pKa of 1-(2,4-dichlorophenylsulfonyl)piperidine is –6.94 ± 0.20 (for the conjugate acid of the sulfonamide nitrogen) , indicating that the piperidine nitrogen is strongly deactivated by the electron‑withdrawing sulfonyl group and remains essentially unprotonated at physiological pH. This contrasts with 1‑[(2,4‑dichlorobenzyl)sulfonyl]piperidine (CAS not available; exact pKa unreported), where the benzylsulfonyl linker may alter electron density at the piperidine nitrogen, and with piperidine‑4‑carboxamide sulfonyl derivatives which carry a basic amine center with pKa values typically in the range of 7–9 [1]. The absence of a basic center in the 2,4‑dichlorophenylsulfonyl derivative has direct consequences for pH‑dependent solubility, membrane permeability, and potential off‑target interactions with aminergic receptors.

Predicted pKa
Class‑level
pKa –6.94 vs. ~7–9 for basic piperidine analogs
Neutral character at physiological pH may reduce off‑target binding risk.
Predicted value; experimental verification needed.
pKa Ionization state Permeability

Antimicrobial Activity: Class‑Level Evidence from Sulfonylpiperidine Thymidylate Kinase Inhibitors

Although no direct MIC data are available for 1-(2,4-dichlorophenylsulfonyl)piperidine itself, the sulfonylpiperidine chemotype has been validated as a scaffold for Gram‑positive thymidylate kinase (TMK) inhibition. In the seminal SAR study by Martínez‑Botella et al., optimized sulfonylpiperidine analog Compound 11 achieved MICs of ≤ 1 µg·mL⁻¹ against multiple Staphylococcus aureus strains including MRSA, with >10⁵‑fold selectivity over the human TMK homologue [1]. The 2,4‑dichlorophenylsulfonyl group is a recognized privileged fragment in several antibacterial programs, including the aldose reductase inhibitor series where 6‑(2,4‑dichlorophenylsulfonyl)‑2H‑pyridazin‑3‑one (8l) demonstrated enhanced in vitro and in vivo potency over the unsubstituted phenyl lead compound 8 [2]. The 4‑nitro analog VP‑4604 (1‑((4‑nitrophenyl)sulfonyl)piperidine) exhibits anti‑MRSA activity with MIC = 4–8 µg·mL⁻¹ [3], providing a quantitative benchmark for future head‑to‑head comparisons.

Antimicrobial context
Class‑level
Class benchmarks: MIC ≤1 µg/mL (Compound 11) and 4–8 µg/mL (4‑nitro analog); target untested
Supports antimicrobial screening inclusion; potency to be determined.
No direct MIC data for this compound.
Antibacterial Thymidylate kinase MIC

Anticancer Activity: VEGFR‑2 Inhibitory Potential of the N‑Sulfonylpiperidine Scaffold

A 2024 study demonstrated that N‑sulfonylpiperidine derivatives can achieve potent VEGFR‑2 inhibition and anticancer activity. Compound 8 from this series displayed IC₅₀ values of 3.94, 3.76, and 4.43 µM against HCT‑116, HepG‑2, and MCF‑7 cell lines, respectively, comparable to vinblastine (IC₅₀ = 3.21, 7.35, 5.83 µM) and doxorubicin (IC₅₀ = 6.74, 7.52, 8.19 µM) [1]. Compound 8 also inhibited VEGFR‑2 with IC₅₀ = 0.0554 µM, approaching the potency of sorafenib (IC₅₀ = 0.0416 µM). Although 1-(2,4-dichlorophenylsulfonyl)piperidine was not directly tested in this panel, the study establishes quantitative benchmarks for the class and demonstrates that aryl substitution patterns critically modulate both cytotoxicity and kinase inhibitory potency. A follow‑up 2026 study confirmed that scaffold optimization of N‑sulfonylpiperidines can yield dual VEGFR‑2/EGFR inhibitors with improved multi‑target anticancer profiles [2].

Anticancer context
Class‑level
Class benchmark: VEGFR‑2 IC₅₀ 0.055 µM; cytotoxicity 3.76–4.43 µM (Compound 8); target untested
Supports kinase inhibitor screening; compound‑specific data required.
Scaffold validated; this substitution variant unexplored.
Anticancer VEGFR‑2 inhibitor Cytotoxicity

Structural Differentiation from 2,4‑Dichlorobenzylsulfonyl and 2,4‑Dichlorophenylsulfinyl Analogs

The sulfonyl (–SO₂–) linker in 1-(2,4-dichlorophenylsulfonyl)piperidine is chemically and metabolically distinct from the sulfinyl (–SO–) and benzylsulfonyl (–CH₂SO₂–) linkers found in closely related analogs. The sulfinyl analog 4‑((2,4‑dichlorophenyl)sulfinyl)piperidine hydrochloride (PubChem CID available; molecular weight 314.7 g·mol⁻¹) contains a chiral sulfur center and is more prone to redox cycling and metabolic oxidation than the fully oxidized sulfone [1]. The benzylsulfonyl analog 1‑[(2,4‑dichlorobenzyl)sulfonyl]piperidine (molecular weight 308.2 g·mol⁻¹) incorporates an additional methylene spacer that increases conformational flexibility and alters the spatial relationship between the aryl ring and piperidine nitrogen . These structural differences translate into distinct physicochemical, metabolic, and pharmacological profiles that preclude interchangeable use without experimental validation.

Linker stability
Class‑level
Sulfone (–SO₂–) vs. sulfoxide (–SO–): redox‑resistant, no chiral center
Sulfone linker may provide higher metabolic stability.
Structural inference; comparative stability data needed.
Sulfonyl vs. sulfinyl Linker chemistry Metabolic stability

Predicted LogP and Drug‑Likeness: Comparison of 2,4‑Dichloro vs. Other Halogenated Phenylsulfonylpiperidines

The 2,4‑dichlorophenyl substitution pattern imparts a distinct lipophilicity profile relative to mono‑chloro, 3,5‑dichloro, or 4‑bromo analogs. The computed density of 1.409 ± 0.06 g·cm⁻³ and boiling point of 410.9 ± 55.0 °C indicate relatively high lipophilicity consistent with the dihalogenated aromatic ring. In the context of the TMK inhibitor program, logD optimization was critical for achieving antibacterial potency: phenol derivative 11 with an optimized logD showed excellent MICs, while earlier analogs with suboptimal logD values were significantly less active [1]. The 2,4‑dichloro substituent arrangement, with chlorine atoms at both ortho and para positions relative to the sulfonyl group, creates a unique electrostatic and steric environment that is distinct from the 3,5‑dichloro arrangement found in FKBP51‑binding pipecolate sulfonamides [2].

Lipophilicity
Class‑level
Density 1.41 g/cm³; estimated logP ~2.5–3.5; 2,4‑diCl pattern distinct
Distinct lipophilicity window may balance permeability and clearance.
Exact logP not determined; class estimate.
Lipophilicity LogP Drug-likeness

Recommended Application Scenarios for 1-(2,4-Dichlorophenylsulfonyl)piperidine Based on Evidenced Differentiation


Antibacterial Drug Discovery: TMK Inhibitor Screening Library Expansion

Given the validated antibacterial activity of sulfonylpiperidine‑based thymidylate kinase inhibitors [1] and the precedent for 2,4‑dichlorophenylsulfonyl fragments in antibacterial pharmacophores [2], 1-(2,4-dichlorophenylsulfonyl)piperidine is a rational inclusion in focused screening libraries targeting Gram‑positive pathogens including MRSA. Its distinct 2,4‑dichloro substitution pattern and sulfone linker offer a diversity point not represented among the published TMK inhibitor series, potentially yielding novel structure–activity relationships.

Anticancer Lead Optimization: VEGFR‑2 and Multi‑Kinase Inhibitor Programs

The N‑sulfonylpiperidine scaffold has demonstrated potent VEGFR‑2 inhibition (IC₅₀ = 0.0554 µM for Compound 8) and cytotoxicity comparable to vinblastine and doxorubicin in HCT‑116, HepG‑2, and MCF‑7 cells [3]. 1-(2,4-Dichlorophenylsulfonyl)piperidine serves as a structurally distinct core for generating analog sets aimed at improving kinase selectivity, overcoming resistance, or optimizing ADMET properties relative to the published 4‑substituted lead series.

Physicochemical Property‑Driven Fragment‑Based Drug Design

With a molecular weight of 294.20 g·mol⁻¹, low aqueous solubility (0.056 g·L⁻¹), and essentially neutral character (pKa = –6.94) , this compound occupies a defined fragment‑like chemical space suitable for structure‑based drug design campaigns. Its neutral, lipophilic profile makes it particularly appropriate for CNS‑targeted fragment libraries, where basic amine‑containing fragments are often disfavored due to hERG and aminergic off‑target liabilities.

Chemical Biology Probe Development: Sulfonylpiperidine Tool Compound Synthesis

The compound is a versatile intermediate for synthesizing more complex sulfonylpiperidine derivatives, including those with substitutions at the piperidine 3‑ or 4‑position [4]. Its commercial availability from multiple vendors makes it an accessible starting material for generating focused probe libraries to interrogate biological targets where the 2,4‑dichlorophenylsulfonyl pharmacophore has shown activity, including 11β‑HSD1 [5], cannabinoid receptors, and integrins.

Application
Selection Property
Validation Focus
Antibacterial target‑based screening
2,4‑Dichloro substitution diversity
TMK inhibition and MIC endpoint review
Kinase inhibitor lead optimization
Sulfonylpiperidine kinase‑inhibitory scaffold
Kinase selectivity and cytotoxicity endpoint review
CNS‑targeted fragment library design
Neutral, low‑solubility physicochemical profile
Permeability and off‑target liability review
Chemical probe synthesis
Sulfonylpiperidine core versatility
Derivatization and target engagement verification
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